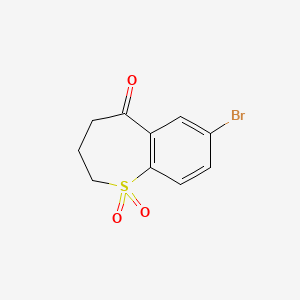

7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

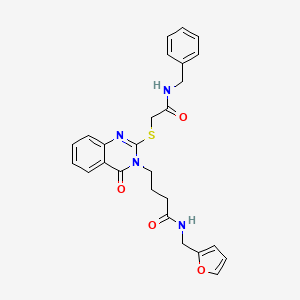

7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione is a chemical compound with the CAS Number: 1098359-85-3 . It has a molecular weight of 289.15 . The IUPAC name for this compound is 7-bromo-3,4-dihydro-1-benzothiepin-5 (2H)-one 1,1-dioxide . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrO3S/c11-7-3-4-10-8 (6-7)9 (12)2-1-5-15 (10,13)14/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its melting point is not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Convenient Synthesis and Structural Utility : The synthesis of 7-Bromo-2H-1,4-benzothiazine-3,5,8(4H)-trione has been reported, showcasing its utility in the formation of complex molecular skeletons such as the Conaquinone B skeleton. This process involves a reaction sequence starting from 5-bromo-2-nitro-1,4-benzoquinone, highlighting the compound's versatility in organic synthesis (R. Tapia, L. Villalobos, C. Salas, 2007).

Crystal Structure Analysis : Studies on derivatives of 7-Bromo-5-(2′-chloro)phenyl compounds have provided insights into their crystal structures, demonstrating significant changes in molecular conformation influenced by the identity of substituents. This has implications for understanding the assembly modes in crystals and the overall molecular geometry (V. Kravtsov et al., 2012).

Biological and Pharmacological Research

Receptor Binding Studies : The compound and its derivatives have been explored for their potential receptor binding activities. For example, 3-allyl-6-bromo derivatives have shown high affinity at the D1 dopamine receptor, suggesting applications in neuroscience research to understand receptor-ligand interactions and potential therapeutic targets (J. Neumeyer et al., 1991).

Affinity Toward CNS Receptors : Synthesis and analysis of 3-Benzyl- or p-tolyl-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones have shown activities as CNS depressants, muscle relaxants, and anticonvulsants, indicating the compound's relevance in developing new pharmacological agents (R. Shyam, I. C. Tiwari, 1977).

Chemical Modification and Novel Derivatives

Development of Novel Derivatives : Research has led to the synthesis of new 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives, showcasing a methodological advancement in the creation of compounds with potential immunosuppressive and immunostimulatory activities, further emphasizing the chemical's utility in medicinal chemistry and drug discovery (H. Abdel‐Aziz et al., 2011).

Tricyclic Heterocycle Formation : The compound has been utilized in the synthesis of novel fused tricyclic heterocycles, such as pyrimido[5,4-e][1,4]thiazepines, indicating its potential in expanding the chemical space for new molecular frameworks. This synthetic route involves sequential treatments that lead to a variety of derivatives, illustrating the compound's flexibility in chemical transformations (Tahmineh Bazazan et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-bromo-1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3S/c11-7-3-4-10-8(6-7)9(12)2-1-5-15(10,13)14/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURVPMRZFWJFMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)Br)S(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B2765319.png)

![7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2765320.png)

![3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2765321.png)

![3-(2-bromophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide](/img/structure/B2765322.png)

![N-butyl-2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-methylacetamide](/img/structure/B2765324.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)

![N'-(3,4-dimethylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide](/img/structure/B2765327.png)

![1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)

![1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2765337.png)

![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)